2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile
Description
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile (CAS No. 67014-36-2) is a benzimidazole derivative characterized by a fused bicyclic structure with a nitrile (-CN) substituent at the 5-position, a methyl group at the 1-position, and a ketone (-O) at the 2-position. Its molecular formula is C₉H₇N₃O (molecular weight: 173.18 g/mol) . The compound is typically stored under dry conditions at 2–8°C to maintain stability . Hazard statements (H302, H315, H319, H335) indicate risks of acute toxicity, skin/eye irritation, and respiratory discomfort .
Properties
IUPAC Name |
1-methyl-2-oxo-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-12-8-3-2-6(5-10)4-7(8)11-9(12)13/h2-4H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWVHLOLANCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile (CAS No. 221290-16-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.
The molecular formula of 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile is , with a molecular weight of 173.17 g/mol. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 1-methyl-2-oxo-3H-benzimidazole-5-carbonitrile |
| CAS Number | 221290-16-0 |
Biological Activity
Research indicates that 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile exhibits various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines:
In vitro assays indicated that the compound induces apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on various bacterial strains, it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria:
These findings highlight the compound's potential as an antimicrobial agent.
Anti-inflammatory Effects
Furthermore, preliminary studies suggest that 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of benzimidazole compounds, including 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole derivatives. The study found that specific substitutions on the benzimidazole ring enhanced cytotoxicity against cancer cell lines while retaining low toxicity in non-cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile include benzimidazole and benzofuran derivatives with variations in substituents and ring systems. Below is a comparative analysis based on molecular structure, physicochemical properties, and functional implications:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Core Ring System: The target compound and 221289-88-9 share a benzimidazole core, whereas 378751-64-5 features a benzofuran ring.
Substituent Effects: The nitrile (-CN) group in the target compound and 221289-88-9 increases polarity and reactivity compared to the amino (-NH₂) group in 54732-89-5. This difference may alter pharmacokinetic properties, such as metabolic stability or membrane permeability . The methyl (-Me) group at the 1-position in the target compound and 54732-89-7 introduces steric hindrance, which could affect conformational flexibility and intermolecular interactions .
Similarity Scores: The highest structural similarity (0.84) is observed with 221289-88-9, differing only in the absence of the methyl group. This minor modification likely impacts lipophilicity and bioavailability .
Hazard Profiles :
- The target compound’s hazard warnings (H302, H315, etc.) suggest higher toxicity compared to unlisted analogs, possibly due to the nitrile group’s metabolic conversion to cyanide derivatives .
Q & A
Basic: What are the most reliable methods for synthesizing 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, analogous compounds (e.g., benzimidazole-5-carbonitrile derivatives) are synthesized via multi-step routes involving:
- Cyclocondensation : Reacting o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Substituent Introduction : Methyl groups can be introduced via alkylation using methyl iodide or dimethyl sulfate in basic media. Nitrile groups are often added via nucleophilic substitution or palladium-catalyzed cyanation .
Optimization Strategies : - Use high-purity starting materials to reduce side reactions.
- Employ microwave-assisted synthesis to enhance reaction rates and yields.
- Monitor intermediates using HPLC or LC-MS to identify bottlenecks .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm the benzimidazole core, methyl group (δ ~3.2–3.5 ppm), and nitrile carbon (δ ~115–120 ppm) .
- FTIR : Validate the carbonyl (C=O stretch at ~1680–1700 cm⁻¹) and nitrile (C≡N stretch at ~2200–2250 cm⁻¹) functionalities .
- LC-MS/MS : Confirm molecular weight (m/z 187.07 for [M+H]+) and detect impurities. Use C18 columns with acetonitrile/water gradients for separation .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The nitrile group may act as a hydrogen bond acceptor, while the benzimidazole core engages in π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Focus on residues near the nitrile and methyl groups .
- QSAR Analysis : Correlate substituent effects (e.g., methyl position) with activity data from analogs to prioritize synthetic targets .
Advanced: How can researchers resolve contradictions in reported bioactivity data for benzimidazole-carbonitrile derivatives?
Methodological Answer:
- Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC50 values against cancer cell lines) and identify outliers using statistical tools like Grubbs’ test.
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Confirmation : Verify compound purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibria) that may affect activity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Separate from oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What strategies can elucidate the role of the nitrile group in modulating enzyme inhibition?
Methodological Answer:
- Protease Inhibition Assays : Compare activity of the nitrile-containing compound to analogs with carboxylic acid or amide groups. The nitrile’s electron-withdrawing nature may enhance transition-state stabilization .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., TNKS2) to visualize binding modes. The nitrile may form a covalent adduct with catalytic cysteine residues .
- Isotopic Labeling : Synthesize 15N-labeled nitrile derivatives to track binding via NMR or mass spectrometry .
Basic: How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzimidazole) .
- Plasma Stability : Add compound to human plasma (37°C, 1 hour) and quantify remaining intact compound using LC-MS .
Advanced: What structural analogs of this compound have shown promising bioactivity, and how do they inform SAR?
Methodological Answer:
Key analogs and their activities include:
- Electron-withdrawing groups (e.g., Cl, CN) enhance enzyme inhibition.
- Bulky substituents reduce cell permeability but improve target selectivity .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Pair : Use ethanol/water (70:30 v/v) for slow evaporation. The compound’s moderate polarity (logP ~1.5) ensures solubility in ethanol and precipitation in water .
- Alternative : DMF/ethyl acetate (1:5) for high-melting-point crystals. Confirm purity via DSC (melting point ~165–170°C) .
Advanced: How can isotopic labeling (e.g., 13C, 15N) enhance mechanistic studies of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
